

Imipramine versus other tricyclic antidepressants: a comparative pharmacological review.

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Compound of Interest

Compound Name: Imipramine

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Imipramine Versus Other Tricyclic Antidepressants: A Comparative Pharmacological Review

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of **imipramine** and other commonly prescribed tricyclic antidepressants (TCAs), including amitriptyline, desipramine, nortriptyline, and clomipramine. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and receptor binding affinities.

Comparative Pharmacological Data

The therapeutic effects and side-effect profiles of tricyclic antidepressants are primarily determined by their binding affinities for various neurotransmitter transporters and receptors. This section presents quantitative data on the in vitro receptor binding affinities (K_i) and neurotransmitter reuptake inhibition (IC_{50}) for **imipramine** and its key comparators. Lower K_i and IC_{50} values indicate higher binding affinity and inhibitory potency, respectively.

Table 1: Comparative Receptor Binding Affinities (K_i, nM) of Tricyclic Antidepressants

Target Receptor	Imipramine	Amitriptyline	Desipramine	Nortriptyline	Clomipramine
Serotonin Transporter (SERT)	0.7 - 4.6[1]	4.3 - 15[1]	22 - 180[1][2]	~10:1 (NE/5-HT ratio)[1]	~0.14[1][2]
Norepinephrine Transporter (NET)	1.8 - 37[1]	35 - 100[1]	0.3 - 8.6[1][2]	Potent[3]	~54[1][2]
Muscarinic M1 Receptor	91[1]	1.1 - 22[1]	Significantly less affinity than other TCAs[1]	Low anti-muscarinic effect[3]	-
Histamine H1 Receptor	11[1]	0.9 - 1.1[1]	-	-	-
α1-Adrenergic Receptor	67[1]	10 - 28[1]	-	-	-

Note: K_i values can exhibit variability across different studies due to variations in experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.[1]

Table 2: Comparative Neurotransmitter Reuptake Inhibition (IC₅₀, nM) of Tricyclic Antidepressants

Neurotransmitter	Imipramine	Amitriptyline	Desipramine	Nortriptyline	Clomipramine
Serotonin (5-HT)	Potent inhibitor[4]	Potent inhibitor	Less potent than tertiary amines	Less potent than tertiary amines	Very potent inhibitor
Norepinephrine (NE)	Potent inhibitor[4]	Potent inhibitor	Very potent inhibitor	Potent inhibitor	Potent inhibitor

Note: Tertiary amines, such as **imipramine**, amitriptyline, and clomipramine, are generally more potent inhibitors of serotonin reuptake, while secondary amines, like desipramine and nortriptyline, are more potent inhibitors of norepinephrine reuptake.[4]

Pharmacokinetic Profiles

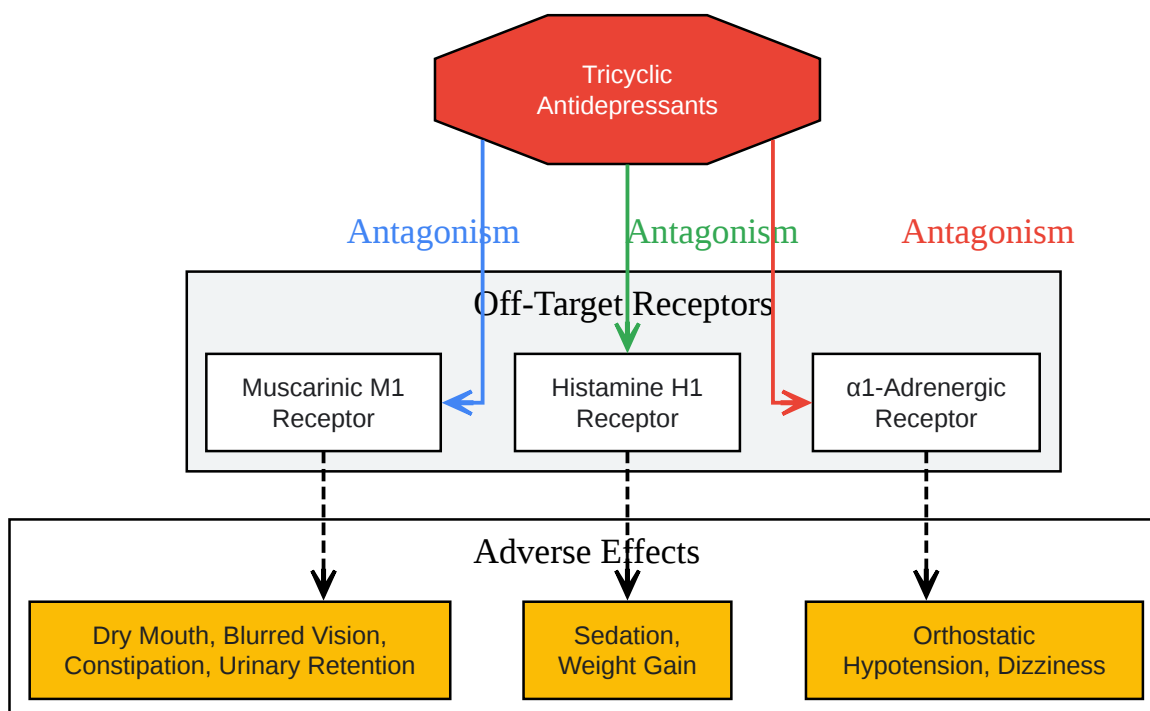
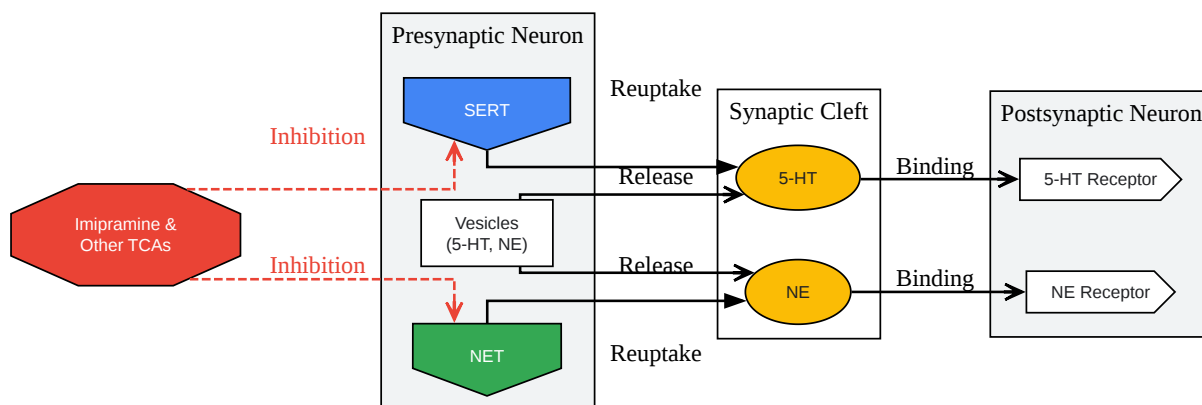
The pharmacokinetic properties of TCAs, including their absorption, distribution, metabolism, and elimination, significantly influence their therapeutic efficacy and side-effect profiles.

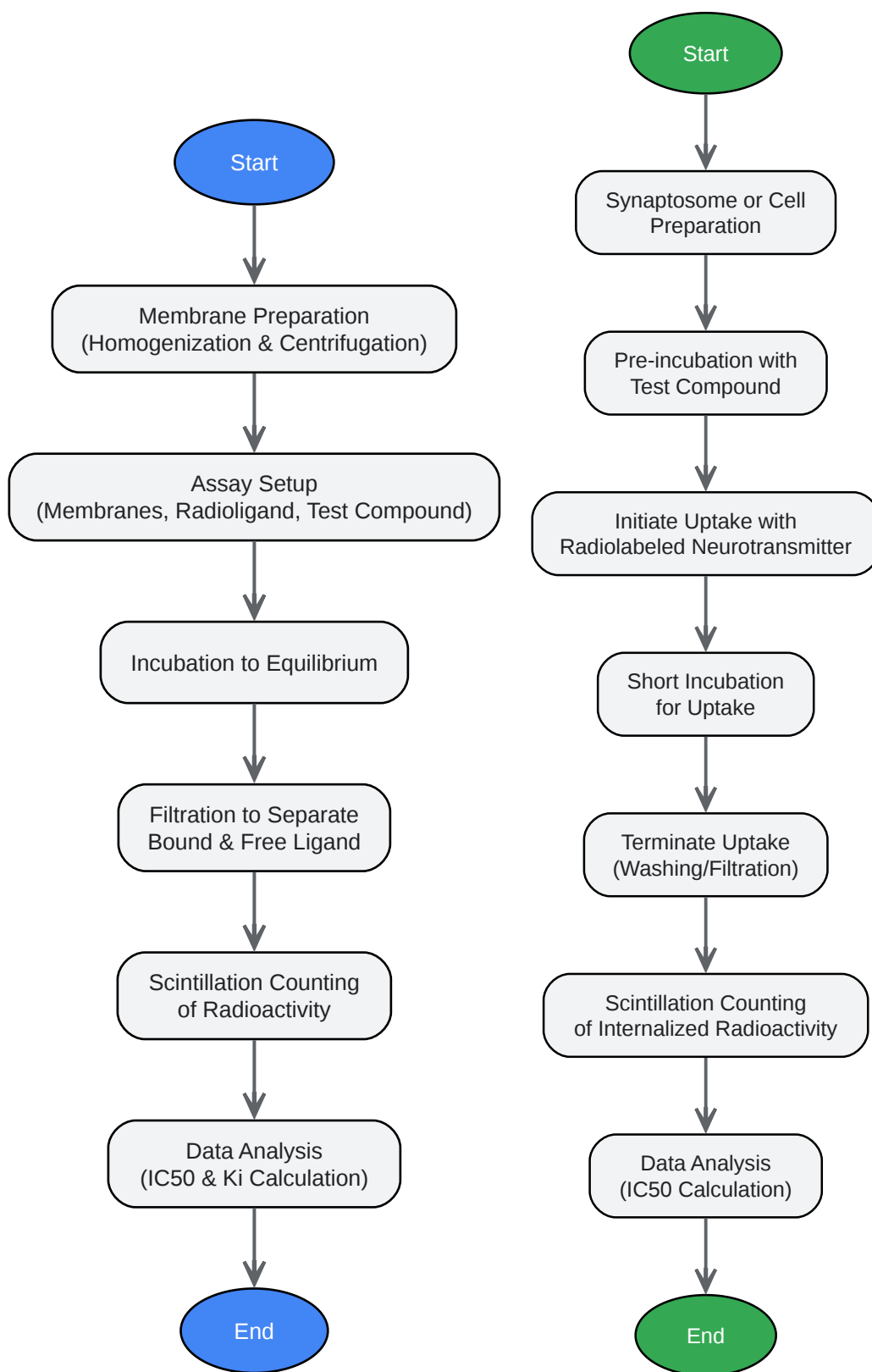
Table 3: Comparative Pharmacokinetic Parameters of Tricyclic Antidepressants

Parameter	Imipramine	Amitriptyline	Desipramine	Nortriptyline	Clomipramine
Half-life (hours)	9-24	10-28	12-54	18-93	19-37
Metabolism	Primarily via CYP2D6 and CYP2C19[4]	Primarily via CYP2D6 and CYP2C19	Primarily via CYP2D6	Primarily via CYP2D6	Primarily via CYP1A2, CYP3A4, and CYP2C19
Active Metabolite(s)	Desipramine[2][4]	Nortriptyline[2]	-	10-hydroxy-nortriptyline	Desmethyldesipramine

Mechanism of Action and Signaling Pathways

The primary mechanism of action of tricyclic antidepressants is the inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron.[5] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.





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